2-(Piperidin-3-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

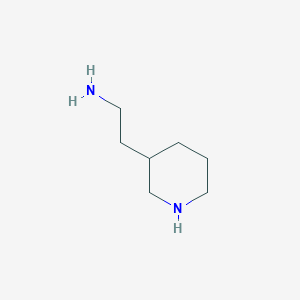

Structure

2D Structure

Properties

IUPAC Name |

2-piperidin-3-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMGBQYNPQTPPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Piperidine Containing Scaffolds in Organic Synthesis and Chemical Biology

The piperidine (B6355638) ring is a ubiquitous structural feature found in a vast array of natural products, particularly alkaloids, and is a cornerstone in the pharmaceutical industry. researchgate.netbohrium.comijnrd.orgnih.gov Its prevalence stems from its ability to impart favorable physicochemical and pharmacological properties to molecules. The incorporation of a piperidine moiety can enhance a molecule's membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net The three-dimensional and flexible nature of the piperidine ring allows it to present substituents in specific spatial orientations, which is crucial for interacting with biological targets like enzymes and receptors. researchgate.netbohrium.com

The versatility of the piperidine scaffold makes it a valuable fragment in drug design, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory properties. researchgate.netijnrd.org Chiral piperidine scaffolds are particularly important in medicinal chemistry, as they are common cores in many active pharmaceuticals. bohrium.comthieme-connect.com The introduction of chiral piperidine units can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiotoxicity. thieme-connect.com The extensive research into piperidine chemistry is evidenced by the thousands of related papers published in recent years, reflecting its recognized importance as a fundamental building block in drug discovery and development. nih.gov

Overview of Research Trajectories for 2 Piperidin 3 Yl Ethanamine Derivatives

Total Synthesis Approaches to the this compound Core

The synthesis of the this compound core presents the dual challenges of constructing the piperidine ring and installing the ethanamine side chain, often with stereochemical control at the 3-position.

Enantioselective Strategies in Piperidine Ring Formation

The creation of enantiomerically enriched 3-substituted piperidines is a key focus in synthetic organic chemistry. snnu.edu.cn Various strategies have been developed to achieve high levels of stereocontrol.

One prominent approach involves the asymmetric hydrogenation of pyridine (B92270) derivatives. For instance, the use of iridium(I) catalysts with P,N-ligands has been shown to effectively hydrogenate 2-substituted pyridinium (B92312) salts through an outer-sphere dissociative mechanism. mdpi.com Another powerful method is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org This reaction, when applied to a dihydropyridine (B1217469) intermediate derived from pyridine, allows for the introduction of a substituent at the 3-position with high enantioselectivity. snnu.edu.cnacs.org The resulting 3-substituted tetrahydropyridine (B1245486) can then be further reduced to the corresponding piperidine. snnu.edu.cnacs.org

Other notable enantioselective methods include:

Catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamates as catalysts, which can be applied to the synthesis of dopaminergic drugs like Preclamol. rsc.org

Stereoselective desymmetrization of 2-pyridone derivatives using N-galactosylation as a chiral auxiliary. znaturforsch.com

A three-component vinylogous Mannich-type reaction which has been utilized in the synthesis of bioactive natural alkaloids. rsc.org

| Enantioselective Strategy | Key Features | Reported Applications/Advantages |

|---|---|---|

| Asymmetric Hydrogenation | Utilizes chiral catalysts (e.g., Iridium-P,N-ligand complexes) on pyridine precursors. mdpi.com | Effective for producing enantiomerically enriched piperidines. mdpi.com |

| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Involves carbometalation of a dihydropyridine intermediate. snnu.edu.cnacs.org | High yield and excellent enantioselectivity with broad functional group tolerance. snnu.edu.cnacs.org |

| Chiral Pool Synthesis | Starts from readily available chiral molecules like L-glutamic acid. niscair.res.in | Provides access to enantiomerically pure products through a defined synthetic sequence. niscair.res.in |

| Catalytic Enantioselective Bromocyclization | Uses amino-thiocarbamate catalysts on olefinic amides. rsc.org | Leads to enantioenriched 2-substituted 3-bromopiperidines, which can be converted to 3-substituted piperidines. rsc.org |

Approaches to Ethanamine Side Chain Installation

Once the piperidine ring is formed, the next crucial step is the introduction of the ethanamine side chain at the 3-position. Several methods can be employed for this transformation.

A common strategy involves the reduction of a nitrile group. For example, a (S)-2-(piperidin-3-yl)acetonitrile can be reduced via catalytic hydrogenation (H₂/Pd-C) to yield the corresponding (S)-2-(piperidin-3-yl)ethanamine. vulcanchem.com

Another approach is through the functionalization of a pre-existing group on the piperidine ring. For instance, a 2-piperidineethanol (B17955) derivative can be synthesized and subsequently converted to the ethanamine. nih.govgoogle.com The synthesis of 2-piperidineethanol itself can be achieved through the hydrogenation of 2-pyridineethanol. google.com

Reductive amination represents a direct method for installing the ethanamine moiety. This involves the reaction of a piperidine derivative with an aminoacetaldehyde derivative.

Derivatization Reactions of this compound

The primary and secondary amines of this compound provide reactive sites for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Formation of Schiff Bases and Imine Derivatives

The primary amine of the ethanamine side chain readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or imines. For example, the reaction of 2-(piperidin-1-yl)ethanamine with 3-bromobenzaldehyde in refluxing ethanol (B145695) yields the corresponding N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine. mdpi.comresearchgate.net The formation of the imine can be monitored by the disappearance of the C=O stretching vibration of the aldehyde and the appearance of the C=N stretching vibration in the IR spectrum. mdpi.com Similarly, Schiff bases have been prepared from 2-(piperidin-4-yl)ethanamine (B1607912) and various aldehydes, such as thiophene-2-carbaldehyde. nih.govnih.govnajah.edu

Amine Functionalization and Substitution Reactions

Both the primary amine of the side chain and the secondary amine of the piperidine ring can be functionalized through various reactions.

N-Alkylation: The secondary amine of the piperidine ring can be alkylated. For instance, treatment with a methylating agent can introduce a methyl group at the 1-position.

Acylation: The primary amine can be acylated to form amides. This is a common strategy in the development of pharmaceutical agents. google.com

Substitution Reactions: The hydrogen atoms on the amine groups can be substituted. For example, nucleophilic substitution reactions can occur at the ethanamine group.

These derivatization reactions are crucial for tuning the physicochemical and pharmacological properties of the parent compound.

Industrial-Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.

For the synthesis of related piperidine derivatives, process optimization often focuses on the hydrogenation step. For example, in the production of 2-piperidineethanol, using a ruthenium on carbon catalyst in the presence of another amine (like piperidine itself) can significantly reduce the formation of byproducts such as N-methyl-2-(2-hydroxyethyl)piperidine. google.com Conducting the hydrogenation at elevated pressures (e.g., 1500 to 5000 psig) and controlled temperatures (e.g., 100°C to 120°C) is also beneficial. google.com

In reactions like the aza-Michael addition for the synthesis of 2-(2-methylaminoethyl)pyridine, a key intermediate for some piperidine derivatives, flow chemistry has been shown to improve selectivity at higher temperatures compared to batch processes. url.edu This is attributed to the reversibility of the reaction, which is a critical factor in minimizing the formation of byproducts. url.edu

For large-scale production, factors such as catalyst loading, solvent selection, reaction time, and purification methods must be optimized to maximize yield and purity while minimizing costs and environmental impact.

| Parameter | Industrial-Scale Consideration | Example/Rationale |

|---|---|---|

| Catalyst | Selection of a robust and recyclable catalyst. Optimization of catalyst loading. | Ruthenium on carbon for hydrogenation to minimize byproducts. google.com |

| Reaction Conditions | Precise control of temperature and pressure. | Hydrogenation at 100-120°C and 1500-5000 psig to improve selectivity. google.com |

| Process Type | Consideration of batch vs. continuous flow processes. | Flow chemistry can enhance selectivity in certain reactions like the aza-Michael addition. url.edu |

| Solvent | Use of environmentally friendly and easily recoverable solvents. | Water as a solvent in some hydrogenation processes. google.com |

| Purification | Development of efficient and scalable purification methods. | Minimizing chromatographic purification in favor of crystallization or distillation where possible. |

Computational Chemistry and in Silico Modeling of 2 Piperidin 3 Yl Ethanamine Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is a widely used approach for calculating the properties of molecules, including their geometry, vibrational frequencies, and electronic characteristics. scirp.org For 2-(Piperidin-3-yl)ethanamine, DFT calculations can elucidate its stability, reactivity, and the nature of its chemical bonds. mdpi.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve the Kohn-Sham equations for the system. researchgate.netdergipark.org.tr

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. scirp.orgmdpi.com For this compound, this analysis can predict its behavior in chemical reactions and its potential for charge transfer interactions within biological systems. materialsciencejournal.org

Table 1: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | 1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 7.7 | Difference between LUMO and HOMO energies, indicating chemical stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the molecule's surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas with a high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, MEP analysis can pinpoint the reactive sites, such as the lone pair electrons on the nitrogen atoms, which would be expected to be areas of negative electrostatic potential. nih.gov

Table 2: Predicted Electrostatic Potential Sites on this compound

| Atomic Site | Predicted Potential | Implication for Reactivity |

|---|---|---|

| Piperidine (B6355638) Nitrogen (N-H) | Negative (Red/Yellow) | Site for electrophilic attack; protonation site. |

| Ethanamine Nitrogen (NH2) | Strongly Negative (Red) | Primary site for electrophilic attack and hydrogen bonding. |

| Hydrogens on Amino Group | Positive (Blue) | Site for nucleophilic attack; hydrogen bond donor. |

| Piperidine Ring Hydrogens | Slightly Positive (Green/Blue) | Potential sites for weak interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility and dynamic behavior of a molecule like this compound. rsc.org These simulations provide detailed information on the various shapes (conformers) the molecule can adopt, the stability of these conformers, and the energy barriers between them. researchgate.net This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target, such as the active site of an enzyme. semanticscholar.orgmdpi.com

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. dntb.gov.ua These studies can map out the entire reaction pathway, from reactants to products, by identifying and characterizing the transition states—the highest energy points along the reaction coordinate. researchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can predict the feasibility and rate of a reaction. For this compound, these methods could be used to model its synthesis, degradation, or metabolic pathways. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are cheminformatics approaches that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models based on molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can predict the activity of new, untested compounds. nih.govresearchgate.net For derivatives of this compound, a QSAR model could be developed to guide the design of molecules with enhanced biological efficacy. mdpi.com These models are validated statistically to ensure their predictive power. nih.gov

Table 3: Common Descriptors in QSAR Modeling

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the molecule's lipophilicity. |

| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity within the molecule. |

Molecular Docking Studies for Ligand-Target Interactions (Theoretical Basis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.com This method is fundamental in drug design for predicting the binding mode and affinity of a potential drug molecule, such as this compound, to its biological target. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to rank them. rsc.org Successful docking can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Design of 2 Piperidin 3 Yl Ethanamine Derivatives

Systematic Structural Modifications of the Piperidine (B6355638) Ring and Ethanamine Side Chain

The rational design of novel ligands based on the 2-(piperidin-3-yl)ethanamine core involves a systematic investigation of its constituent parts: the piperidine ring and the ethanamine side chain.

Modifications of the Piperidine Ring:

N-Substitution: The secondary amine of the piperidine ring is a key point for modification. N-alkylation or N-arylation can introduce a variety of substituents, influencing the compound's steric bulk, lipophilicity, and potential for additional interactions with the target protein.

Ring Substitution: Introduction of substituents at other positions of the piperidine ring can modulate the molecule's conformational preferences and introduce new interaction points. For instance, alkyl or aryl groups can be introduced to probe steric pockets in the binding site.

Ring Size Variation: Expanding or contracting the piperidine ring to a different heterocyclic system can alter the spatial arrangement of the key functional groups, providing insights into the optimal geometry for target binding.

Modifications of the Ethanamine Side Chain:

Chain Length: The length of the alkyl chain connecting the piperidine ring and the terminal amine can be varied to determine the optimal distance between these two key pharmacophoric elements.

Amine Substitution: The primary amine of the ethanamine side chain can be modified to a secondary or tertiary amine, or even incorporated into a cyclic system. These changes can significantly impact the compound's basicity and hydrogen bonding capacity.

Introduction of Functional Groups: Functional groups such as hydroxyl, carbonyl, or amide moieties can be introduced into the side chain to explore additional hydrogen bonding or polar interactions with the target.

A hypothetical SAR study could involve the synthesis and evaluation of a series of analogs with systematic variations at these positions to map the chemical space around the this compound scaffold.

Impact of Substituents on Molecular Interactions and Recognition

The introduction of different substituents to the this compound framework can have a profound impact on its molecular interactions and recognition by a biological target. The nature of these substituents dictates the types of non-covalent interactions that can be formed, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

The effect of substituents on the interaction of molecules with their biological targets is a well-established principle in medicinal chemistry. For example, in the case of arylamine analogs of methylene blue, substituents in the arylamine fragments were shown to play a crucial role in their aggregation behavior and interaction with DNA. mdpi.com Similarly, for 1,3-thiazole derivatives, the introduction of different substituents on the thiazole scaffold significantly influenced their activity as cholinesterase inhibitors. academie-sciences.fr

The table below illustrates the potential impact of hypothetical substituents on the molecular interactions of this compound derivatives.

| Modification Site | Substituent Type | Potential Impact on Molecular Interactions |

| Piperidine Nitrogen | Small alkyl groups (e.g., methyl, ethyl) | Increased lipophilicity, potential for hydrophobic interactions. |

| Bulky alkyl or aryl groups (e.g., benzyl, phenyl) | Probing of larger steric pockets, potential for pi-stacking interactions. | |

| Hydrogen bond donors/acceptors | Formation of additional hydrogen bonds with the target. | |

| Ethanamine Nitrogen | Acylation | Neutralization of the positive charge, introduction of hydrogen bond acceptors. |

| Alkylation | Increased steric bulk, altered basicity. | |

| Piperidine Ring | Hydroxyl groups | Introduction of hydrogen bond donor/acceptor capabilities. |

| Halogens (e.g., F, Cl, Br) | Modulation of electronic properties and lipophilicity, potential for halogen bonding. |

These examples highlight the importance of a systematic approach to substituent variation in order to optimize the molecular interactions and achieve the desired biological activity.

Conformational Analysis and its Influence on SAR

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For flexible molecules like this compound derivatives, understanding the preferred conformations and the energy barriers between them is essential for a comprehensive SAR analysis.

Computational methods, such as molecular modeling, can be employed to simulate and visualize the three-dimensional structures of molecules and understand their interactions with biological targets. oncodesign-services.com These techniques can help in identifying the bioactive conformation, which is the specific shape the molecule adopts when it binds to its target. By understanding the conformational preferences of a series of analogs, researchers can rationalize the observed SAR and design new compounds with a higher probability of adopting the bioactive conformation.

Chiral Purity and Stereoisomeric Effects on Molecular Function

The this compound molecule contains a chiral center at the 3-position of the piperidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(piperidin-3-yl)ethanamine and (S)-2-(piperidin-3-yl)ethanamine. It is well-established that different enantiomers of a chiral drug can exhibit marked differences in their biological activities, including pharmacology, toxicology, and pharmacokinetics. nih.gov

This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. The interaction between a small molecule and its target is highly dependent on a precise three-dimensional fit, and often only one enantiomer will bind effectively.

Therefore, the chiral purity of this compound derivatives is of paramount importance. The synthesis of enantiomerically pure compounds allows for the evaluation of the biological activity of each stereoisomer individually, which is a critical step in understanding the SAR and identifying the eutomer (the more active enantiomer). The use of racemates, which are equimolar mixtures of both enantiomers, can be misleading as the observed biological activity is a composite of the effects of both stereoisomers. nih.gov

The table below summarizes the potential differences in molecular function between the stereoisomers of a hypothetical this compound derivative.

| Property | (R)-enantiomer | (S)-enantiomer |

| Binding Affinity | High | Low |

| Biological Activity | Agonist | Antagonist or inactive |

| Metabolism | Rapidly metabolized | Slowly metabolized |

This highlights the necessity of stereospecific synthesis and testing in the development of drugs based on the this compound scaffold.

Emerging Applications and Research Frontiers for 2 Piperidin 3 Yl Ethanamine in Chemical Biology and Materials Science

Role as a Versatile Chemical Building Block for Complex Molecule Synthesis

The piperidine (B6355638) moiety is a ubiquitous structural motif in a vast number of natural products and pharmaceutically active compounds. mdpi.com Consequently, 2-(piperidin-3-yl)ethanamine serves as a crucial starting material and intermediate in the synthesis of a wide array of complex molecular architectures. pharmaceutical-technology.com Its bifunctional nature, possessing both a secondary amine within the piperidine ring and a primary amine on the ethyl side chain, allows for sequential and site-selective modifications, enabling the construction of diverse and intricate molecules.

One notable application is in the stereoselective synthesis of multi-substituted chiral piperidines. Inspired by the biosynthesis of piperidine-based natural alkaloids, researchers have developed methods to assemble these complex structures. rsc.org While not directly employing this compound in the initial steps, the methodologies developed for creating substituted piperidines highlight the importance of functionalized piperidine precursors in generating molecular diversity. rsc.org The ethylamine side chain of this compound provides a convenient handle for introducing additional functional groups or for tethering the piperidine core to other molecular fragments, thereby facilitating the synthesis of compounds with desired biological activities or material properties.

The development of fast and cost-effective methods for synthesizing substituted piperidines remains an important goal in modern organic chemistry, underscoring the value of readily available and versatile building blocks like this compound. mdpi.com

Development of Advanced Ligands and Organocatalysts

The nitrogen atoms in this compound can act as effective coordination sites for metal ions, making it an attractive scaffold for the design of novel ligands for catalysis and medicinal applications. Furthermore, the chiral nature of the 3-substituted piperidine ring, when resolved into its enantiomers, can be exploited for the development of asymmetric catalysts.

Bifunctional organocatalysts, which possess both a Lewis basic site (like the amines in this compound) and a hydrogen-bond donor moiety, are powerful tools in asymmetric synthesis. mdpi.com While specific organocatalysts derived directly from this compound are not yet widely reported, the fundamental structural elements are present. The secondary and primary amines can serve as the basic sites to activate substrates, and the N-H protons can act as hydrogen-bond donors. This dual functionality is crucial for the simultaneous activation of both nucleophiles and electrophiles in a stereocontrolled manner. mdpi.com The development of such catalysts derived from this scaffold represents a promising area for future research.

In medicinal chemistry, derivatives of this compound are being explored as ligands for various biological targets. For instance, novel 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones have been synthesized and evaluated for their anti-inflammatory properties and their affinity for sigma and serotonin receptors. nih.gov These studies demonstrate the potential of the this compound core in generating compounds with significant biological activity. nih.gov

Integration into Functional Materials and Supramolecular Assemblies

The ability of molecules to self-assemble into well-ordered, functional structures is a cornerstone of materials science and nanotechnology. The structural characteristics of this compound make it a candidate for incorporation into such systems. The hydrogen bonding capabilities of its amine groups, coupled with the potential for introducing other functional moieties, can drive the formation of supramolecular assemblies. chimia.ch

For example, the amine groups can participate in the formation of dative boron-nitrogen bonds, a useful motif in structural supramolecular chemistry for creating crystalline cages and two-dimensional polymers. chimia.ch By derivatizing the ethylamine side chain with chromophores or other functional units, it is possible to design molecules that self-assemble into materials with interesting photophysical or electronic properties. The self-assembly of asymmetric perylene diimide (PDI) derivatives, for instance, can be controlled to form supramolecular polymers with distinct aggregation mechanisms and morphologies. researchgate.netbris.ac.uk Incorporating the this compound scaffold into such systems could provide a means to tune their assembly and function.

The integration of this building block into polymers could also lead to the development of functional materials with applications in areas such as drug delivery, sensing, and catalysis. The piperidine ring can impart specific conformational constraints and physicochemical properties to the polymer backbone or side chains.

Research Tools in Understanding Biological Pathways (Mechanistic Probes)

Derivatives of this compound have the potential to be developed into valuable research tools for probing biological pathways. By attaching fluorescent tags, affinity labels, or photo-crosslinkers to the ethylamine side chain, researchers can create molecular probes to study the interactions of piperidine-containing molecules with their biological targets.

For example, the aforementioned 2-(piperidin-3-yl)phthalimides were used to investigate cellular inflammation pathways. nih.gov Their ability to reduce markers of inflammation in LPS-challenged cells, combined with their binding affinity for specific receptors, makes them useful tools for dissecting the molecular mechanisms underlying these processes. nih.gov Such compounds can help to identify and validate new drug targets and to understand the structure-activity relationships of potential therapeutic agents.

Furthermore, the development of radiolabeled versions of ligands based on the this compound scaffold could enable in vivo imaging studies, such as Positron Emission Tomography (PET), to visualize the distribution and density of specific receptors or transporters in the brain and other organs.

Future Directions in Synthetic and Mechanistic Research of this compound

The full potential of this compound in chemical biology and materials science is still being explored, and several exciting avenues for future research exist.

Synthetic Research:

Development of Novel Synthetic Methodologies: There is a need for more efficient and stereoselective methods to synthesize derivatives of this compound. This includes the development of new multicomponent reactions and catalytic processes that allow for the rapid and diverse functionalization of the piperidine ring and the ethylamine side chain. mdpi.com

Library Synthesis: The creation of diverse chemical libraries based on the this compound scaffold will be crucial for identifying new ligands with high affinity and selectivity for a wide range of biological targets. pharmaceutical-technology.com

Mechanistic Research:

Organocatalyst Design: A significant opportunity lies in the rational design and synthesis of novel chiral organocatalysts derived from this compound. Detailed mechanistic studies will be necessary to understand the mode of action of these catalysts and to optimize their performance in asymmetric transformations. mdpi.com

Supramolecular Engineering: Further investigation into the self-assembly properties of this compound derivatives will enable the construction of novel functional materials and supramolecular architectures with tailored properties. semanticscholar.org This includes exploring their use in the formation of gels, liquid crystals, and porous materials.

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidin-3-yl)ethanamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive amination of piperidin-3-carboxaldehyde with nitromethane, followed by catalytic hydrogenation using Pd/C in methanol to reduce the nitro group to an amine . Optimization includes adjusting pH (7–9), temperature (25–50°C), and solvent polarity. Yields can improve by employing microwave-assisted synthesis for faster reaction kinetics. Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization in ethanol is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the piperidine ring protons (δ 2.5–3.5 ppm) and the ethanamine chain (δ 1.8–2.2 ppm for NH₂; δ 2.7–3.1 ppm for CH₂).

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks at m/z 143.1 (C₇H₁₆N₂).

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).

- X-ray Crystallography : Use SHELX software for structural refinement; hydrogen-bonding networks between amine groups and solvent molecules are critical for crystal packing .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Refer to SDS guidelines for similar amines (e.g., 2-pyridin-2-ylethanamine):

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (risk of H315/H319 irritation).

- Spill Management : Neutralize with 5% acetic acid and adsorb with inert material (e.g., vermiculite).

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP hybrid functional (6-311++G** basis set) calculates:

- HOMO-LUMO gaps : Predict reactivity (e.g., nucleophilic amine sites).

- pKa : Compare with experimental values (e.g., predicted pKa ~10.5 vs. potentiometric titration).

- Solubility : COSMO-RS simulations in water/ethanol mixtures correlate with partition coefficients (logP ~0.8) .

Q. How can researchers resolve contradictory data on the solubility of this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Experimental : Measure solubility in DMSO, water, and ethanol at varied pH (3–11) using UV-Vis or gravimetric analysis.

- Computational : MD simulations (e.g., GROMACS) model solvent interactions; piperidine ring flexibility may explain discrepancies.

- Case Study : Analogous indole-based ethanamines show higher solubility in acidic buffers due to protonation (e.g., 5-bromotryptamine HCl in ) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in neurotransmitter receptor binding?

- Methodological Answer :

- In Vitro Assays : Radioligand displacement (e.g., NMDA receptor inhibition, IC₅₀ determination via competitive binding with [³H]MK-801).

- Analog Synthesis : Modify the piperidine ring (e.g., N-methylation, ) or ethanamine chain length to assess steric/electronic effects.

- Docking Studies : AutoDock Vina models interactions with receptor binding pockets (e.g., GluN1 subunit).

- Data Validation : Cross-reference PubChem bioactivity data (e.g., EC50 for related tryptamines in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.